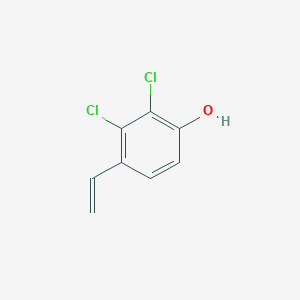
2,3-Dichloro-4-ethenylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4-ethenylphenol is an organic compound characterized by the presence of two chlorine atoms, an ethenyl group, and a phenol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-ethenylphenol typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 4-ethenylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process. This includes the initial formation of 4-ethenylphenol followed by chlorination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2,3-Dichloro-4-ethenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding hydroquinones.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Amino or thiol-substituted phenols
科学研究应用
2,3-Dichloro-4-ethenylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its reactive phenol group
作用机制
The mechanism of action of 2,3-Dichloro-4-ethenylphenol involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved include oxidative stress induction and disruption of membrane integrity .
相似化合物的比较
2,4-Dichlorophenol: Similar in structure but lacks the ethenyl group.
2,3-Dichlorophenol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-Ethenylphenol: Lacks the chlorine atoms, resulting in different chemical properties.
Uniqueness: The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs .
属性
CAS 编号 |
61482-57-3 |
|---|---|
分子式 |
C8H6Cl2O |
分子量 |
189.04 g/mol |
IUPAC 名称 |
2,3-dichloro-4-ethenylphenol |
InChI |
InChI=1S/C8H6Cl2O/c1-2-5-3-4-6(11)8(10)7(5)9/h2-4,11H,1H2 |
InChI 键 |
ZKWMNZRMWAYCIN-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C(=C(C=C1)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



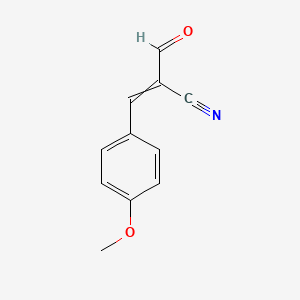
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
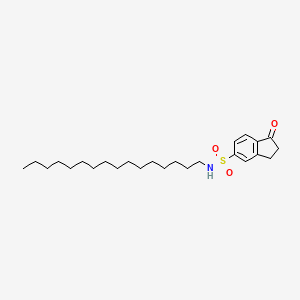
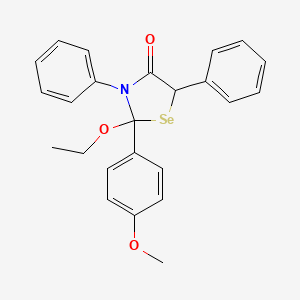


![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
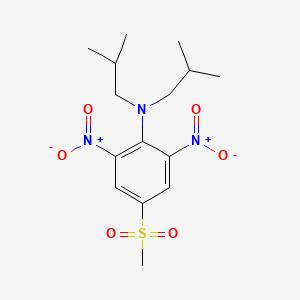
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
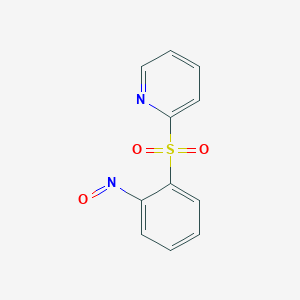
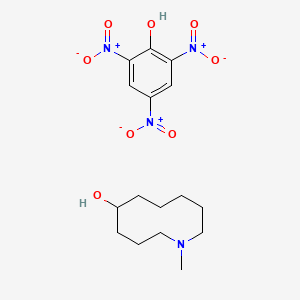
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
